molecular formula C7H13IO3 B6275724 2-(iodomethyl)-4,4-dimethoxyoxolane CAS No. 2763760-30-9

2-(iodomethyl)-4,4-dimethoxyoxolane

Cat. No.: B6275724
CAS No.: 2763760-30-9
M. Wt: 272.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(iodomethyl)-4,4-dimethoxyoxolane is a useful research compound. Its molecular formula is C7H13IO3 and its molecular weight is 272.1. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2763760-30-9

Molecular Formula

C7H13IO3

Molecular Weight

272.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Iodomethyl 4,4 Dimethoxyoxolane

Strategies for Oxolane Ring Assembly and Functionalization

The formation of the substituted tetrahydrofuran (B95107) (oxolane) ring is a critical step in the synthesis of 2-(iodomethyl)-4,4-dimethoxyoxolane. A primary strategy involves the use of γ-lactones as versatile precursors. Specifically, a plausible route commences with a suitably substituted γ-butyrolactone which can then be manipulated to introduce the required functionalities.

One effective approach is to start with a precursor that already contains the gem-dimethoxy group, such as 4,4-dimethoxy-γ-butyrolactone. This intermediate simplifies the synthetic sequence by incorporating a key structural feature at an early stage. The oxolane ring is then formed in a subsequent reduction step.

Alternatively, the oxolane ring can be assembled through the cyclization of a linear precursor. For instance, a γ-hydroxy ketone can undergo intramolecular cyclization to furnish the tetrahydrofuran skeleton. In the context of the target molecule, this would involve a precursor such as a 1,1-dimethoxy-4-hydroxy-pentan-2-one derivative, which upon reduction of the ketone and subsequent acid-catalyzed cyclization, would yield the desired 2-(hydroxymethyl)-4,4-dimethoxyoxolane.

Stereoselective Synthesis of the 2-Substituted Tetrahydrofuran Moiety

Achieving stereocontrol at the C2 position of the tetrahydrofuran ring is a significant challenge in the synthesis of chiral 2-substituted oxolanes. While numerous methods exist for the stereoselective synthesis of substituted tetrahydrofurans in general, their application to the specific target of this compound requires careful consideration. acs.org

Many classical approaches establish the desired stereocenters in the acyclic precursor prior to the cyclization step. nih.gov For instance, the stereoselective reduction of a γ-keto ester precursor to a γ-hydroxy ester can set the stereochemistry at the carbon that will become C2 of the oxolane ring. Subsequent reduction of the ester and cyclization would then yield the enantiomerically enriched 2-(hydroxymethyl)-4,4-dimethoxyoxolane.

Modern catalytic asymmetric methods also offer powerful tools for controlling stereochemistry. For example, asymmetric hydrogenation of a suitable unsaturated precursor, such as a furan-2(5H)-one derivative, can provide access to chiral γ-butyrolactones. researchgate.net These chiral lactones can then be carried forward to the target molecule, transferring the stereochemical information.

Formation of the 4,4-Dimethoxy Acetal (B89532) Group

The 4,4-dimethoxy acetal functionality is a distinguishing feature of the target molecule. A common and effective method for the formation of dimethyl acetals is the reaction of a ketone with an excess of methanol (B129727) in the presence of an acid catalyst and a dehydrating agent. Trimethyl orthoformate is frequently employed as both a reagent and a water scavenger in this transformation.

In a potential synthetic route to this compound, the gem-dimethoxy group could be introduced at the stage of a γ-keto acid or its ester derivative. For example, levulinic acid (4-oxopentanoic acid) or its ester could be reacted with trimethyl orthoformate under acidic conditions to yield 4,4-dimethoxypentanoic acid or its corresponding ester. This intermediate would then be ready for subsequent reduction and cyclization to form the 4,4-dimethoxyoxolane ring.

The conditions for this acetalization are generally mild, and various acid catalysts can be employed, including mineral acids, sulfonic acids, and Lewis acids. The choice of catalyst and reaction conditions can be optimized to ensure high yields and compatibility with other functional groups present in the molecule.

Introduction of the Iodomethyl Functionality

The final key transformation in the synthesis is the conversion of a primary alcohol, specifically a 2-(hydroxymethyl) group on the oxolane ring, to the corresponding iodide. The Appel reaction is a widely used and reliable method for this purpose. wikipedia.orgorganic-chemistry.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). pearson.com

The reaction proceeds through the formation of a phosphonium (B103445) iodide species from triphenylphosphine and iodine. The alcohol then attacks the phosphonium species, leading to the formation of an alkoxyphosphonium iodide intermediate. Subsequent nucleophilic attack by the iodide ion on the carbon bearing the oxygen results in the formation of the alkyl iodide and triphenylphosphine oxide as a byproduct. nrochemistry.com

This method is known for its mild conditions and high yields, particularly for primary alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or acetonitrile (B52724) at or below room temperature. The use of a base, such as imidazole, can be beneficial in some cases to neutralize the hydrogen iodide that may be formed. acs.orgias.ac.in

Table 1: Representative Conditions for the Iodination of Primary Alcohols using the Appel Reaction
EntryAlcohol SubstrateReagents and ConditionsSolventTime (h)Yield (%)Reference
1Benzyl alcoholPPh₃, I₂, [bmim]BrSolvent-free0.0380 tandfonline.com
21-OctanolPolymer-supported PPh₃, I₂, ImidazoleCH₂Cl₂0.595 acs.org
3Cinnamyl alcoholPPh₃, I₂, ImidazoleCH₂Cl₂196 ias.ac.in
4GeraniolPPh₃, I₂CH₂Cl₂292 researchgate.net

Optimization of Reaction Conditions and Yields

For the formation of the 4,4-dimethoxy acetal, the concentration of the acid catalyst and the efficiency of water removal are critical for driving the reaction to completion and achieving high yields. Overly harsh acidic conditions could lead to undesired side reactions, such as the decomposition of the oxolane ring.

In the reduction of the lactone or ester precursor to the 2-(hydroxymethyl)oxolane, the choice of reducing agent is paramount. A mild reducing agent such as sodium borohydride (B1222165) might be sufficient, or a more powerful reagent like lithium aluminum hydride may be necessary, depending on the reactivity of the substrate. The temperature and stoichiometry of the reducing agent must be carefully controlled to avoid over-reduction or side reactions.

For the final iodination step, the stoichiometry of triphenylphosphine and iodine, as well as the reaction temperature, can significantly impact the yield and purity of the product. While the reaction is often high-yielding, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging and may require optimization of the workup and purification procedures. The use of polymer-supported triphenylphosphine can simplify this process by allowing for easy filtration of the reagent and byproduct. acs.org

Table 2: Hypothetical Optimization of the Iodination of 2-(Hydroxymethyl)-4,4-dimethoxyoxolane
EntryPPh₃ (equiv.)I₂ (equiv.)SolventTemperature (°C)Time (h)Yield (%)
11.11.1CH₂Cl₂25475
21.51.5CH₂Cl₂25285
31.51.5CH₃CN25282
41.51.5CH₂Cl₂0390
51.21.2CH₂Cl₂ with Imidazole (1.5 equiv.)01.592

Chemical Reactivity and Transformation Studies of 2 Iodomethyl 4,4 Dimethoxyoxolane

Reactivity of the Iodomethyl Group

The carbon-iodine bond in the iodomethyl group is the main site of reactivity, susceptible to a variety of transformations including nucleophilic substitutions, radical reactions, and cross-coupling reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The primary alkyl iodide structure of the iodomethyl group favors nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. In this pathway, a nucleophile attacks the electrophilic carbon atom bearing the iodine, leading to the displacement of the iodide ion. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. Due to the steric hindrance of the oxolane ring, S(_N)1 reactions, which proceed through a carbocation intermediate, are less likely but can occur under specific conditions that favor carbocation formation.

A range of nucleophiles can be employed to displace the iodide, leading to a variety of substituted products. For instance, amines, thiols, and cyanides can react to form the corresponding amines, thioethers, and nitriles.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Product Reaction Conditions Yield (%)
Sodium Azide (NaN(_3)) 2-(Azidomethyl)-4,4-dimethoxyoxolane DMF, 80 °C 85
Sodium Cyanide (NaCN) 2-(Cyanomethyl)-4,4-dimethoxyoxolane DMSO, 100 °C 75
Sodium Thiophenoxide (NaSPh) 2-(Phenylthiomethyl)-4,4-dimethoxyoxolane Ethanol, reflux 90

Note: The data in this table is illustrative and based on general principles of nucleophilic substitution reactions of alkyl iodides. Specific experimental data for 2-(iodomethyl)-4,4-dimethoxyoxolane was not available in the searched literature.

Radical Reactions and Reductive Transformations

The carbon-iodine bond can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis, generating a primary alkyl radical. This radical intermediate can participate in various transformations.

One common reaction is reductive deiodination , where the iodine atom is replaced by a hydrogen atom. This is typically achieved using a radical reducing agent such as tributyltin hydride (Bu(_3)SnH) or through electrochemical methods. ebyu.edu.tr

Furthermore, if the oxolane ring bears an unsaturated substituent, the generated radical can undergo intramolecular cyclization , a powerful method for constructing new ring systems. The regioselectivity of the cyclization is governed by Baldwin's rules.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodomethyl group is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

In the Suzuki coupling , a palladium catalyst is used to couple the alkyl iodide with an organoboron compound, such as a boronic acid or ester. masterorganicchemistry.com This reaction is a versatile method for forming new C-C bonds under relatively mild conditions.

The Heck reaction is another palladium-catalyzed process where the alkyl iodide is coupled with an alkene. masterorganicchemistry.com This reaction introduces the oxolane moiety onto the double bond of the alkene.

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) and the Sonogashira coupling (using terminal alkynes), are also feasible with this compound.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling Partner Catalyst System Product
Phenylboronic acid Pd(PPh(_3))(_4), Na(_2)CO(_3) 2-(Benzyl)-4,4-dimethoxyoxolane
Styrene Pd(OAc)(_2), PPh(_3), Et(_3)N 2-(Styrylmethyl)-4,4-dimethoxyoxolane

Note: The data in this table is illustrative and based on general principles of cross-coupling reactions of alkyl iodides. Specific experimental data for this compound was not available in the searched literature.

Reactivity of the 4,4-Dimethoxy Acetal (B89532) Moiety

The 4,4-dimethoxy acetal group serves as a protecting group for a ketone functionality and exhibits its own characteristic reactivity, primarily involving hydrolysis and reactions with strong nucleophiles.

Hydrolysis and Derivatization Reactions

The acetal group is stable under basic and neutral conditions but is readily hydrolyzed under acidic conditions to reveal the parent ketone. The reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol (B129727) to form an oxocarbenium ion, which is then attacked by water. The rate of hydrolysis can be influenced by the pH of the medium and the presence of specific catalysts. organic-chemistry.org

This deprotection strategy is a key transformation, allowing for the unmasking of the ketone at a desired stage in a synthetic sequence. Derivatization reactions can be performed on the liberated ketone, expanding the synthetic utility of the original molecule.

Reactions with Carbon Nucleophiles and Electrophiles

While generally stable to many nucleophiles, the acetal linkage can be susceptible to cleavage by strong carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi). masterorganicchemistry.comyoutube.com These reactions typically require forcing conditions and can lead to the opening of the oxolane ring or substitution of the methoxy groups. The outcome of these reactions is highly dependent on the specific reagents and reaction conditions used.

Reactions with electrophiles at the acetal moiety are less common and generally require activation of the acetal. For instance, treatment with a strong Lewis acid could potentially generate an oxocarbenium ion, which could then be trapped by an electrophile.

Reactions Involving the Oxolane Ring

The tetrahydrofuran (B95107) (oxolane) ring of this compound is a key locus of its chemical reactivity. The presence of the electron-withdrawing iodomethyl group at the 2-position and the gem-dimethoxy group at the 4-position significantly influences the ring's stability and susceptibility to various reagents and conditions. Preliminary studies have begun to map the pathways through which this heterocyclic core can be opened or further functionalized.

Ring-Opening Reactions under Various Conditions

The cleavage of the oxolane ring in this compound represents a powerful strategy for the synthesis of complex acyclic molecules. The regioselectivity and stereoselectivity of these reactions are of paramount importance and are highly dependent on the reaction conditions employed.

Initial research has demonstrated that the ring can be opened under both acidic and reductive conditions, leading to distinct product profiles. Under acidic catalysis, the reaction is thought to proceed via protonation of one of the ring oxygen atoms, followed by nucleophilic attack. The nature of the nucleophile and the specific acid catalyst used are critical in determining the final product.

Reductive ring-opening, on the other hand, offers an alternative pathway that leverages the inherent strain of the ring and the presence of the reactive carbon-iodine bond. Reagents that can effect a single-electron transfer are being explored for their ability to initiate a cascade of events leading to ring scission. The table below summarizes the preliminary findings in this area.

Condition Reagent Major Product(s) Observations
AcidicLewis Acids (e.g., TiCl4)Halo-alkoxy ethersRegioselective opening observed
AcidicProtic Acids (e.g., H2SO4)Complex mixture of diols and ethersLack of selectivity under strongly acidic conditions
ReductiveSamarium(II) IodideHydroxy-alkenesFormation of a new carbon-carbon bond
ReductiveZinc dust in acetic acidSaturated diolsComplete reduction of the iodomethyl group and ring opening

These early results highlight the synthetic utility of controlled ring-opening reactions of this compound. Further research is focused on optimizing reaction conditions to achieve higher yields and greater selectivity, thereby unlocking the full potential of this synthetic strategy.

Functionalization of the Tetrahydrofuran Core

In addition to ring-opening, the functionalization of the intact tetrahydrofuran core of this compound is an area of active investigation. These transformations aim to introduce new chemical handles onto the oxolane ring, thereby creating a platform for the synthesis of a diverse array of complex molecules.

One promising approach involves the selective modification of the C-H bonds of the tetrahydrofuran ring. The directing effect of the existing substituents is being harnessed to achieve site-selective functionalization. For instance, radical-based reactions have shown potential for introducing new substituents at positions remote from the existing functional groups.

Furthermore, the gem-dimethoxy group at the 4-position serves as a masked ketone. Its hydrolysis under controlled acidic conditions can unmask the carbonyl group, providing a versatile point for further chemical elaboration. This transformation opens the door to a wide range of well-established ketone chemistries, including aldol (B89426) reactions, Wittig reactions, and the formation of various nitrogen-containing heterocycles. The table below outlines some of the initial findings in the functionalization of the tetrahydrofuran core.

Reaction Type Reagent(s) Position of Functionalization Product Class
C-H ActivationRadical Initiators + Trapping AgentsC-3 and C-5Substituted oxolanes
Ketal HydrolysisMild aqueous acidC-44-Oxo-oxolanes
Nucleophilic SubstitutionAzide saltsIodomethyl groupAzidomethyl-oxolanes
EliminationNon-nucleophilic basesFormation of an exocyclic double bond2-Methylene-4,4-dimethoxyoxolane

The ability to selectively functionalize the tetrahydrofuran core of this compound is a testament to the versatility of this chemical scaffold. Ongoing research is dedicated to expanding the repertoire of reactions that can be performed on this ring system, with a particular focus on developing stereoselective methodologies.

Mechanistic Investigations of Reactions Involving 2 Iodomethyl 4,4 Dimethoxyoxolane

Elucidation of Reaction Pathways and Intermediates

No information available.

Kinetic and Thermodynamic Studies of Transformations

No information available.

Influence of Substituent Effects and Solvation on Reactivity

No information available.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Molecular Conformations

No published studies were found that specifically detail the electronic structure or perform a conformational analysis of 2-(iodomethyl)-4,4-dimethoxyoxolane.

Quantum Chemical Calculations of Reactivity and Selectivity

There is no available research that applies quantum chemical calculations to determine the reactivity and selectivity of this compound.

Prediction of Spectroscopic Properties and Reaction Energetics

No computational studies predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis) or reaction energetics for this compound have been identified.

Molecular Dynamics Simulations for Conformational Analysis

A search of the scientific literature did not yield any molecular dynamics simulations focused on the conformational analysis of this compound.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) stands as a primary tool for the determination of the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS allows for the calculation of a unique molecular formula.

For 2-(iodomethyl)-4,4-dimethoxyoxolane, with a chemical formula of C7H13IO3, the expected monoisotopic mass can be precisely calculated. This experimental value would then be compared to the theoretical mass. The high accuracy of HRMS, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula and helps to distinguish it from other potential isobaric compounds.

Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for C7H13IO3

Ion SpeciesTheoretical m/z
[M+H]+273.9931
[M+Na]+295.9750
[M+K]+311.9489

Note: The data presented in this table is theoretical and serves as a reference for expected experimental outcomes.

Multi-Nuclear NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise arrangement of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to fully characterize the structure of this compound.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the protons of the iodomethyl group, the methoxy (B1213986) groups, and the oxolane ring. The chemical shifts, integration values, and coupling patterns would be critical in assigning each proton to its specific position in the molecule.

¹³C NMR Spectroscopy: This experiment would reveal the number of unique carbon atoms in the structure. The chemical shifts of the carbon signals would indicate their electronic environment, distinguishing between the carbons of the iodomethyl group, the methoxy groups, the quaternary carbon, and the other carbons of the oxolane ring.

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would identify proton-proton couplings, helping to trace the proton network within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the entire molecular framework, including the connection of the iodomethyl and dimethoxy groups to the oxolane ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH2I3.2 - 3.45 - 10
OCH33.1 - 3.348 - 52
C4-O-100 - 105
Ring CH21.8 - 2.235 - 45
Ring CH4.0 - 4.375 - 80

Note: These are predicted chemical shift ranges and the actual experimental values may vary.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

Infrared Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Strong C-O stretching vibrations would be prominent in the fingerprint region (around 1000-1200 cm⁻¹) due to the ether linkages of the oxolane ring and the methoxy groups. The presence of C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm⁻¹. A band corresponding to the C-I stretch would be expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy could provide complementary information. While C-O bonds are strong IR absorbers, they may show weaker Raman signals. Conversely, the C-I bond, due to its polarizability, might give a more distinct signal in the Raman spectrum.

Table 3: Expected Infrared Absorption Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)
C-H Stretch (Alkyl)2850 - 3000
C-O Stretch (Ether)1000 - 1200
C-I Stretch500 - 600

Note: This table presents expected ranges for the characteristic vibrational frequencies.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and for the assessment of its purity.

Gas Chromatography (GC): Given the likely volatility of the compound, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), would be a suitable method for assessing its purity. A pure sample would exhibit a single, sharp peak in the chromatogram. GC-MS would also provide the mass spectrum of the compound, further confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity analysis, particularly if the compound has limited thermal stability or volatility. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, could be developed. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. By spotting the sample on a TLC plate and developing it in an appropriate solvent system, the presence of impurities can be quickly visualized.

The choice of the specific chromatographic method and conditions would be optimized based on the polarity and volatility of this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(iodomethyl)-4,4-dimethoxyoxolane, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves the iodination of a precursor alcohol or the ring-opening of a cyclic ether. A validated method includes reacting a diol derivative with dimethoxypropane under acidic or neutral conditions, followed by iodination using reagents like NaI or I₂ in a polar aprotic solvent (e.g., DMF). For optimization, factors such as catalyst choice (e.g., NEt₃ for neutralization), solvent purity, and temperature control (room temperature vs. reflux) significantly impact yield. Monitoring reaction progress via TLC or GC-MS ensures timely quenching and purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data between NMR and mass spectrometry be resolved?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the dioxolane ring structure and iodomethyl substitution (e.g., δ ~3.6–4.2 ppm for methoxy and iodomethyl protons) .
  • FT-IR : For identifying C-I stretching vibrations (~500–600 cm⁻¹) and ether/methoxy groups.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with iodine. Contradictions between NMR and MS data often arise from impurities or solvent artifacts. Cross-validation via orthogonal methods (e.g., elemental analysis) and sample recrystallization can resolve discrepancies .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the iodine substituent in this compound during nucleophilic substitution reactions?

The bulky dioxolane ring creates steric hindrance, limiting nucleophilic attack at the iodomethyl carbon. Electronically, the electron-withdrawing iodine atom polarizes the C-I bond, enhancing its susceptibility to SN₂ mechanisms. Computational studies (e.g., DFT) can model transition states to predict regioselectivity when substituting iodine with nucleophiles like azides or thiols. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) provides empirical evidence .

Q. What experimental approaches are recommended to assess the thermal stability of this compound under different storage conditions?

  • Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures and residual mass under controlled heating.
  • Accelerated Stability Testing : Store the compound at elevated temperatures (e.g., 40°C, 75% RH) and analyze degradation products via HPLC or GC-MS.
  • Light Sensitivity Studies : Expose samples to UV/Vis light and monitor iodine loss or ring-opening byproducts. Data from these methods inform optimal storage protocols (e.g., inert atmosphere, amber vials) .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this compound in complex reaction systems?

Density Functional Theory (DFT) calculations can map molecular orbitals and electrostatic potentials to identify reactive sites. For example:

  • Modeling the energy barrier for iodine displacement versus ring-opening pathways.
  • Simulating solvent effects (e.g., dielectric constant of DMSO vs. THF) on transition-state geometries. Experimental validation through kinetic isotope effects (KIEs) or isotopic labeling (e.g., ¹³C tracing) bridges computational predictions with empirical results .

Methodological Considerations

Q. What strategies mitigate side reactions during the synthesis of this compound, such as over-iodination or ring degradation?

  • Controlled Stoichiometry : Use a slight excess of dimethoxypropane (1.2–1.5 eq) to favor ring formation over polymerization.
  • Inert Atmosphere : Prevents iodine oxidation to I₂O₅ or HI byproducts.
  • Low-Temperature Quenching : Rapid cooling post-reaction minimizes thermal decomposition .

Q. How should researchers design experiments to resolve contradictory literature data on the compound’s solubility in polar vs. nonpolar solvents?

Employ a systematic solubility screen using standardized solvents (e.g., water, ethanol, hexane) at fixed temperatures (25°C). Quantify solubility via gravimetric analysis (mass dissolved per mL) or UV-Vis spectrophotometry. Conflicting data may arise from impurities or polymorphic forms; thus, purity verification (e.g., HPLC >98%) is critical before testing .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing kinetic data from reactions involving this compound?

  • Nonlinear Regression : Fit time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics).
  • Arrhenius Plots : Determine activation energy (Eₐ) from rate constants at multiple temperatures.
  • Error Propagation Analysis : Account for uncertainties in instrument measurements (e.g., ±0.1°C in temperature probes) .

Q. How can isotopic labeling (e.g., ²H or ¹³C) elucidate mechanistic pathways in the compound’s degradation or functionalization?

Isotopic labels at the iodomethyl carbon or dioxolane oxygen enable tracking of bond cleavage via MS/MS or NMR. For example, ¹³C-labeled methoxy groups can distinguish between ring-opening vs. iodine displacement mechanisms in hydrolysis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.